Cas no 62518-63-2 (4-4-(propan-2-yl)phenylbutanal)
4-4-(propan-2-yl)phenylbutanal Chemical and Physical Properties
Names and Identifiers
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- Benzenebutanal, 4-(1-methylethyl)-
- 4-(4-propan-2-ylphenyl)butanal
- 4-4-(propan-2-yl)phenylbutanal
- EN300-1841908
- 62518-63-2
- 4-[4-(Propan-2-yl)phenyl]butanal
- AKOS006315760
- SCHEMBL3249124
- DTXSID60651239
-
- Inchi: 1S/C13H18O/c1-11(2)13-8-6-12(7-9-13)5-3-4-10-14/h6-11H,3-5H2,1-2H3
- InChI Key: RCQMMCWUKHWWDZ-UHFFFAOYSA-N
- SMILES: O=CCCCC1C=CC(=CC=1)C(C)C
Computed Properties
- Exact Mass: 190.13584
- Monoisotopic Mass: 190.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
4-4-(propan-2-yl)phenylbutanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1841908-0.05g |
4-[4-(propan-2-yl)phenyl]butanal |
62518-63-2 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1841908-0.1g |
4-[4-(propan-2-yl)phenyl]butanal |
62518-63-2 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1841908-0.25g |
4-[4-(propan-2-yl)phenyl]butanal |
62518-63-2 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1841908-0.5g |
4-[4-(propan-2-yl)phenyl]butanal |
62518-63-2 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1841908-1.0g |
4-[4-(propan-2-yl)phenyl]butanal |
62518-63-2 | 1g |
$1272.0 | 2023-06-01 | ||
| Enamine | EN300-1841908-2.5g |
4-[4-(propan-2-yl)phenyl]butanal |
62518-63-2 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1841908-5.0g |
4-[4-(propan-2-yl)phenyl]butanal |
62518-63-2 | 5g |
$3687.0 | 2023-06-01 | ||
| Enamine | EN300-1841908-10.0g |
4-[4-(propan-2-yl)phenyl]butanal |
62518-63-2 | 10g |
$5467.0 | 2023-06-01 | ||
| Enamine | EN300-1841908-1g |
4-[4-(propan-2-yl)phenyl]butanal |
62518-63-2 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1841908-5g |
4-[4-(propan-2-yl)phenyl]butanal |
62518-63-2 | 5g |
$2028.0 | 2023-09-19 |
4-4-(propan-2-yl)phenylbutanal Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4-4-(propan-2-yl)phenylbutanal
Comprehensive Overview of 4-4-(propan-2-yl)phenylbutanal (CAS No. 62518-63-2): Properties, Applications, and Industry Insights
4-4-(propan-2-yl)phenylbutanal (CAS No. 62518-63-2) is a specialized organic compound with a unique molecular structure that combines aromatic and aldehyde functionalities. This compound, often referred to in the fragrance and flavor industry, has garnered attention due to its versatile applications in synthetic chemistry and perfumery. Its CAS number 62518-63-2 serves as a critical identifier for researchers and manufacturers seeking high-purity standards.
The growing demand for sustainable aroma chemicals has placed compounds like 4-4-(propan-2-yl)phenylbutanal in the spotlight. Consumers and industries alike are increasingly interested in eco-friendly fragrance ingredients, driving innovation in synthetic pathways. Recent studies highlight its potential as a green chemistry alternative, aligning with global trends toward reducing environmental impact in cosmetic and food additive production.
From a structural perspective, the compound features a phenylbutanal backbone modified with an isopropyl group, which enhances its stability and volatility profile. This makes it suitable for long-lasting fragrance formulations, a key requirement in luxury perfumes and household products. Analytical techniques such as GC-MS and NMR spectroscopy are commonly employed to verify its purity, ensuring compliance with IFRA and REACH regulations.
In the context of AI-driven drug discovery, derivatives of 4-4-(propan-2-yl)phenylbutanal have been explored for their bioactive properties. Computational models suggest interactions with specific enzyme targets, though further in vitro validation is required. This intersection of fragrance science and pharmaceutical research exemplifies the compound’s multidisciplinary relevance.
Market analysts note a surge in queries related to CAS 62518-63-2 suppliers and custom synthesis services, reflecting its niche but growing commercial importance. Regulatory-compliant sourcing is paramount, as evidenced by discussions in patent literature and material safety data sheets. For manufacturers, optimizing cost-effective production methods remains a priority, particularly in regions with stringent chemical safety protocols.
Future research directions may explore its role in biodegradable polymers or flavor enhancement systems, leveraging its structural adaptability. As sustainability becomes a cornerstone of industrial chemistry, 4-4-(propan-2-yl)phenylbutanal exemplifies how traditional compounds can evolve to meet modern ecological and functional demands.
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